molecular formula C8H16O B1210533 2-Methyl-4-heptanone CAS No. 626-33-5

2-Methyl-4-heptanone

Cat. No. B1210533
CAS RN: 626-33-5
M. Wt: 128.21 g/mol
InChI Key: AKRJXOYALOGLHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4-heptanone and related compounds often involves cross aldol condensation, dehydration, and catalyzed hydrogenation processes. For instance, Jiang Ping-ping et al. (2004) described a method for synthesizing 2-heptanone by n-butyl aldehyde and propanone via cross aldol condensation, followed by dehydration and catalyzed hydrogenation, achieving excellent results under specific conditions, indicating the intricacy and precision required in the synthesis processes of such ketones (Jiang Ping-ping et al., 2004).

Molecular Structure Analysis

The molecular structure of related ketones has been elucidated through various analytical techniques. W. Nelson et al. (1988) conducted physical and structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, revealing insights into bond lengths, angles, and the importance of hydrogen bonding, which could provide a basis for understanding the structural aspects of 2-Methyl-4-heptanone (Nelson et al., 1988).

Chemical Reactions and Properties

Investigations into the chemical reactions of ketones similar to 2-Methyl-4-heptanone have shown their involvement in various chemical processes. For example, the study by R. Atkinson et al. (1995) on the OH radical-initiated reactions of ketones underscores the complex chemical behavior and potential environmental impact of such compounds, including the formation of acetone and 2-methylpropanal as reaction products (Atkinson et al., 1995).

Physical Properties Analysis

The physical properties of 2-Methyl-4-heptanone and related compounds, such as volatility and phase behavior, are crucial for their application in various industries. Studies on compounds like 4-methyl-3-heptanol have explored the effects of high pressures on their physical properties, providing valuable information for applications requiring specific environmental conditions (Pawlus et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Methyl-4-heptanone, including reactivity and stability, are influenced by its molecular structure and environmental factors. The study by R. Atkinson et al. (2000) on the atmospheric chemistry of ketones emphasizes the importance of understanding the chemical properties of such compounds for assessing their environmental impact and behavior in atmospheric conditions (Atkinson et al., 2000).

Scientific Research Applications

  • Use in Paints, Coatings, and Adhesives

    • Field : Industrial Chemistry
    • Application : 2-Methyl-4-heptanone is often used in paints, coatings, and adhesives for its excellent solvency and fast evaporation rate .
    • Method : The compound would be mixed with other ingredients to form the paint, coating, or adhesive. The specific formulation would depend on the desired properties of the final product .
    • Results : The use of 2-Methyl-4-heptanone can improve the performance of these products by enhancing their solvency and evaporation rate .
  • Gas Chromatography

    • Field : Analytical Chemistry
    • Application : 2-Methyl-4-heptanone can be used in gas chromatography, a common technique for separating and analyzing compounds .
    • Method : The compound would be vaporized and carried by an inert gas through a column. The time it takes for the compound to pass through the column (its retention time) can be used to identify it .
    • Results : This technique can provide valuable information about the composition of a sample, including the presence and concentration of 2-Methyl-4-heptanone .

Safety And Hazards

2-Methyl-4-heptanone should be handled with care. Avoid ingestion and inhalation. Ensure adequate ventilation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Take precautionary measures against static discharges .

properties

IUPAC Name

2-methylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRJXOYALOGLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060816
Record name 4-Heptanone, 2-methyl-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

155 °C
Record name 2-Methyl-4-heptanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methyl-4-heptanone

CAS RN

626-33-5
Record name 2-Methyl-4-heptanone
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Record name 2-Methyl-4-heptanone
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Record name 4-Heptanone, 2-methyl-
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Record name 4-Heptanone, 2-methyl-
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Record name 2-methylheptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.949
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Record name 2-METHYL-4-HEPTANONE
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Record name 2-Methyl-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
F Tafoya, ME Whalon, C Vandervoot… - Environmental …, 2014 - academic.oup.com
… The compound 2-methyl-4-heptanone has been reported as … 2-hydroxy-2-methyl-4-heptanone have not been previously … The compound 2-hydroxy-2-methyl-4-heptanone belongs to …
Number of citations: 19 academic.oup.com
EA de Jong, BL Feringa - Journal of Chemical Education, 1991 - ACS Publications
… An alarm pheromone of two ant species, Tapinoma niggerimum (2, 2) and Tapinoma simrothi (3), is 2-methyl-4heptanone (2). Both ant species are common … The synthesis of 2-methyl-4-heptanone …
Number of citations: 3 pubs.acs.org
EA Malo, V Gutiérrez-Escobar… - Environmental …, 2020 - academic.oup.com
… , and 2-hydroxy-2-methyl-4-heptanone. In the laboratory … baited with 2-hydroxy-2-methyl-4-heptanone singly or in most of … that 2-hydroxy-2-methyl-4-heptanone is the main component of …
Number of citations: 5 academic.oup.com
S Smith, H Burden, R Persad… - Journal of Breath …, 2008 - iopscience.iop.org
First-void urine samples were obtained from 24 elderly, asymptomatic men (median age 62.9 years). The headspace above pH adjusted urine samples were extracted using a carboxen/…
Number of citations: 91 iopscience.iop.org
WF Wood, TT Hoang, TP McGlynn - Biochemical Systematics and Ecology, 2011 - Elsevier
… , 2-methyl-4-heptanone, 2-phenylethanol and phenol. To our knowledge, this is the first time that 2-methyl-4-heptanone … To our knowledge, this is the first time that 2-methyl-4-heptanone …
Number of citations: 6 www.sciencedirect.com
S Gurudeeban, T Ramanathan, K Satyavani - Int J Chem Anal Sci, 2011 - Citeseer
The volatile components of Citrullus colocynthis fruit, which were isolated by simultaneous steam distillation/solvent extraction with petroleum ether (40-50ºC, 75 ml), diethyl ether (75ml) …
Number of citations: 28 citeseerx.ist.psu.edu
G Andersson - Journal of Chemical Ecology, 1979 - Springer
… of the two isomers and comparison of their mass spectra and GC retention times (coinjection) with those of compound 2 revealed that the compound was 2-methyl-4-heptanone (II). …
Number of citations: 17 link.springer.com
C Ruiz‐Montiel, G García‐Coapio… - Entomologia …, 2008 - Wiley Online Library
… [GC-EI-MS mz 128 (M + , 25%) (113 (M + -15, 10), 85 (75), 71 (73), 57 (100), 43 (75)] (mass spectrum match with 2-methyl-4-heptanone reported as pheromone component of …
Number of citations: 48 onlinelibrary.wiley.com
A Hefetz, HA Lloyd - Journal of chemical ecology, 1983 - Springer
… To date, 2-methyl-4-heptanone has been detected in only one other Tapinoma species, T. nigerrimum (Trave and Pavan, 1956), and it may be genus-specific; 4-heptanone has been …
Number of citations: 33 link.springer.com
C Lu, W Guo, X Hu, Y Wang, C Yin - Journal of mathematical chemistry, 2006 - Springer
A novel index based on the hyper-Wiener index, named Lu, was proposed. The relative bond length between two adjacent vertices in a molecular graph was taken into account in the …
Number of citations: 6 link.springer.com

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